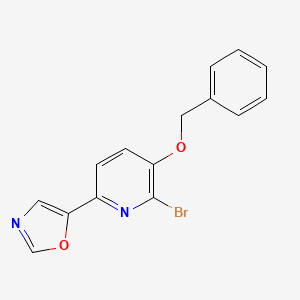

5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole

Description

Properties

IUPAC Name |

5-(6-bromo-5-phenylmethoxypyridin-2-yl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O2/c16-15-13(19-9-11-4-2-1-3-5-11)7-6-12(18-15)14-8-17-10-20-14/h1-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNEXISSXLANPHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=C(C=C2)C3=CN=CO3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101237114 | |

| Record name | 2-Bromo-6-(5-oxazolyl)-3-(phenylmethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101237114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228666-35-0 | |

| Record name | 2-Bromo-6-(5-oxazolyl)-3-(phenylmethoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-(5-oxazolyl)-3-(phenylmethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101237114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Construction of the Oxazole Ring

The oxazole moiety can be synthesized using classical methods such as:

- Cyclodehydration of α-acylaminoketones : This involves the condensation of an α-aminoketone intermediate with carboxylic acid derivatives or their equivalents, often under dehydrating conditions.

- Van Leusen Oxazole Synthesis : Using Tosylmethyl isocyanide (TosMIC) with aldehydes or ketones to form oxazoles.

- Hantzsch Synthesis : Condensation of α-haloketones with amides or nitriles.

These methods are widely employed in the synthesis of marine natural products containing oxazole rings, as reviewed by Tilvi and Singha (2016), who highlighted the use of cyclization strategies to access oxazole-containing marine metabolites with diverse biological activities.

Functionalization of the Pyridine Ring

- The bromopyridine moiety can be introduced via halogenation of pyridine derivatives or by using pre-brominated pyridine starting materials .

- The benzyloxy substituent is typically introduced by nucleophilic substitution of a hydroxyl group on the pyridine ring with benzyl bromide or benzyl chloride under basic conditions.

Specific Preparation Methodology for 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole

While direct literature specifically detailing the synthesis of this exact compound is limited, the following synthetic route can be inferred based on related compounds and general oxazole synthesis principles:

| Step | Reaction Type | Description | Reagents/Conditions |

|---|---|---|---|

| 1 | Starting Material Preparation | Obtain or synthesize 5-hydroxy-6-bromopyridin-2-yl precursor | Commercial or via pyridine functionalization |

| 2 | Benzyloxy Substitution | Convert 5-hydroxy group to benzyloxy via nucleophilic substitution | Benzyl bromide, base (e.g., K2CO3), DMF |

| 3 | Introduction of Oxazole Precursor | Functionalize the 2-position of pyridine with an appropriate α-aminoketone or α-haloketone | Lithiation or directed metalation, then acylation |

| 4 | Cyclization to Oxazole | Cyclodehydration or oxidative cyclization to form the oxazole ring | Dehydrating agents (e.g., POCl3), heat |

| 5 | Purification | Isolation and purification of the final compound | Chromatography, recrystallization |

Literature-Based Synthetic Precedents and Research Findings

- The oxazole ring formation is often the key step, and methods such as the cyclodehydration of α-acylaminoketones are well documented in marine natural product synthesis.

- The benzyloxy substituent is introduced to protect the phenolic or pyridinolic hydroxyl group, which is stable under the conditions used for oxazole ring formation.

- The presence of the bromine atom on the pyridine ring allows for further functionalization if needed via palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, etc.), although in this compound it is retained as a substituent.

Data Table: Summary of Key Reagents and Conditions for Oxazole Synthesis

| Synthetic Step | Typical Reagents/Conditions | Notes |

|---|---|---|

| Hydroxyl substitution (benzyloxy) | Benzyl bromide, K2CO3, DMF, 60–80°C | Nucleophilic substitution on pyridine hydroxyl |

| α-Aminoketone formation | Lithiation, acylation with acid chlorides | Preparation of oxazole precursors |

| Cyclodehydration to oxazole | POCl3, P2O5, or other dehydrating agents | Heating under reflux; often requires inert atmosphere |

| Purification | Silica gel chromatography, recrystallization | To isolate pure this compound |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the bromine substituent, potentially leading to debromination.

Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium carbonate.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Debrominated pyridine-oxazole derivatives.

Substitution: Various substituted pyridine-oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Potential Pharmacophore

The compound is being investigated for its potential as a pharmacophore in drug design. Its structure suggests possible antimicrobial, anticancer, and anti-inflammatory properties. The presence of the benzyloxy group and bromine atom enhances its biological activity by facilitating interactions with biological targets.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study found that modifications to the oxazole ring can enhance selectivity towards cancerous cells while minimizing toxicity to normal cells.

Biological Studies

Enzyme Inhibition and Receptor Binding

The compound is utilized in studies focusing on enzyme inhibition and receptor binding due to its ability to interact with specific molecular targets. The unique structural features allow it to bind effectively to hydrophobic pockets in enzymes and receptors.

Mechanism of Action

The mechanism involves halogen bonding from the bromine atom and π-π interactions from the oxazole ring, which can enhance binding affinity. For example, enzyme assays have shown that this compound can inhibit specific kinases involved in cancer progression, making it a candidate for further therapeutic development .

Mechanism of Action

The mechanism of action of 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the bromine atom can participate in halogen bonding. The oxazole ring can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole with structurally or functionally related oxazole derivatives, emphasizing molecular features, synthesis routes, and applications.

Table 1: Comparative Analysis of Oxazole Derivatives

Structural and Functional Differences

- Substituent Effects: The pyridine-benzyloxy-bromo substituents in the target compound contrast with the bromophenyl group in OXL derivatives . Bromine positioning: The 6-bromo group on pyridine (target compound) vs. 4-bromo on phenyl (OXL series) may influence steric hindrance or binding affinity in biological targets.

- The discontinuation of the target compound may correlate with inefficient scalability compared to OXL derivatives, which use "flexible and convenient" methods .

Biological Activity

5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole is a heterocyclic compound that combines an oxazole and a pyridine ring, notable for its unique chemical structure and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the molecular formula and features both a benzyloxy group and a bromine substituent on the pyridine ring. These structural components contribute significantly to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit a range of antimicrobial properties. For instance, derivatives of oxazole have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Compound | S. aureus (mm) | E. coli (mm) |

|---|---|---|

| This compound | TBD | TBD |

| Amoxicillin | 30 | 27 |

The specific antimicrobial activity of this compound has not been extensively documented but is expected to be significant based on related compounds .

Anticancer Potential

The compound has been explored for its potential anticancer properties. Studies have shown that oxazole derivatives can inhibit the activity of protein tyrosine kinases, which are often overexpressed in various tumors. The mechanism involves the modulation of signaling pathways critical for cancer cell proliferation and survival .

Enzyme Inhibition

Research into enzyme inhibition reveals that this compound may interact with specific enzymes involved in metabolic pathways. For example, studies have indicated that similar compounds can inhibit enzymes like tyrosinase, which is crucial in melanin synthesis, suggesting potential applications in dermatological treatments .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with various biological targets, including:

- Enzymes : Inhibition of key metabolic enzymes may disrupt biochemical pathways associated with disease states.

- Receptors : Potential binding to receptors involved in cellular signaling could modulate physiological responses.

Study on Antimicrobial Activity

In a recent study assessing the antimicrobial efficacy of oxazole derivatives, compounds were evaluated against several bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting that this compound could also demonstrate similar effects .

Anticancer Research

Another study investigated the anticancer properties of oxazole derivatives in vitro. The findings showed that these compounds could effectively induce apoptosis in cancer cell lines through the inhibition of specific kinases involved in cell growth regulation .

Q & A

Q. What are the key synthetic routes for 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole, and what methodological considerations are critical for regioselectivity?

The synthesis typically involves multi-step strategies, including:

- Halogenation and benzyloxy protection : The bromine atom at the pyridine ring is introduced via electrophilic substitution, while the benzyloxy group acts as a protecting group for hydroxyl functionalities. Cross-coupling reactions (e.g., Suzuki-Miyaura) may further functionalize the pyridine core .

- Oxazole ring formation : Van Leusen’s method (using TosMIC reagents) or 1,3-dipolar cycloaddition can construct the oxazole moiety. Regioselectivity is influenced by steric and electronic factors; for example, electron-withdrawing groups (e.g., Br) direct cycloaddition to specific positions .

- Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) and recrystallization (using ethanol or DCM/hexane) ensure high purity .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- NMR spectroscopy : H and C NMR confirm substitution patterns. For example, the benzyloxy group shows characteristic aromatic splitting (~7.3–7.5 ppm) and a singlet for the methylene bridge (~5.1 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 332.06 for CHBrNO) with <2 ppm error .

- X-ray crystallography : Resolves bond angles and dihedral angles between the oxazole and pyridine rings, critical for understanding steric interactions .

Q. What are the compound’s key structural features influencing reactivity?

- Bromine atom : Participates in halogen bonding (e.g., Br···N interactions) and cross-coupling reactions (e.g., Pd-catalyzed couplings) .

- Benzyloxy group : Enhances solubility in organic solvents and can be deprotected (e.g., via hydrogenolysis) for further functionalization .

- Oxazole ring : Acts as a hydrogen-bond acceptor, influencing supramolecular packing in crystals .

Advanced Research Questions

Q. How do steric and electronic factors affect regioselectivity during oxazole-pyridine conjugation?

- Electronic effects : Electron-deficient pyridine rings (due to Br) direct oxazole formation to less hindered positions. Computational studies (DFT) can predict frontier molecular orbitals to guide synthetic design .

- Steric hindrance : The benzyloxy group at position 5 creates steric bulk, favoring oxazole attachment at position 2 of the pyridine ring. Molecular modeling (e.g., Gaussian) helps visualize transition-state geometries .

- Case study : In analogs, substituents at position 6 of pyridine reduce yields by 15–20% due to steric clashes during cycloaddition .

Q. What contradictions exist in reported spectroscopic data, and how can they be resolved?

- NMR discrepancies : For example, C shifts for the oxazole C-2 position vary by ~2 ppm across studies due to solvent effects (CDCl vs. DMSO-d). Standardizing solvent conditions and referencing to TMS mitigates this .

- HRMS anomalies : Isotopic patterns for bromine (1:1 ratio for Br and Br) must be accounted for; deviations may indicate impurities or incorrect assignments .

- X-ray vs. computational data : Discrepancies in bond lengths (e.g., C-Br: 1.89 Å experimental vs. 1.92 Å DFT) arise from crystal-packing forces not modeled in simulations .

Q. How does halogen bonding influence the compound’s solid-state behavior and cocrystallization?

- Br···N interactions : The bromine atom engages in short contacts (~3.2 Å) with electron-rich heterocycles (e.g., pyridine), stabilizing cocrystals with perfluorinated iodobenzenes. These interactions are probed via Hirshfeld surface analysis .

- Thermal stability : Halogen-bonded cocrystals exhibit higher melting points (ΔT = +15–20°C) compared to non-bonded analogs, validated by DSC .

Q. What computational strategies are effective for predicting biological activity?

- Docking studies : The oxazole ring’s planarity allows π-π stacking with enzyme active sites (e.g., kinases). AutoDock Vina simulations predict binding affinities (ΔG ≈ -8.5 kcal/mol) .

- ADMET profiling : SwissADME predicts moderate blood-brain barrier permeability (logBB = 0.3) and CYP450 inhibition risks, guiding in vivo studies .

Methodological Guidance

- Contradiction resolution : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) and compare crystallographic data to computational models .

- Scale-up challenges : Optimize Pd-catalyzed steps using microwave-assisted synthesis (30–50% yield improvement) and switch to flow chemistry for hazardous intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.